9-methyl-6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
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Overview
Description
9-methyl-6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. One common approach is the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications to introduce the piperazine and purine moieties . The reaction conditions often involve the use of organometallic catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
9-methyl-6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes such as phosphodiesterases, which play a role in various cellular processes. The compound’s structure allows it to bind to the active sites of these enzymes, thereby affecting their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine moieties.
4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring attached to a benzonitrile group.
Uniqueness
9-methyl-6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is unique due to its combination of a purine core with pyrimidine, piperazine, and pyrrolidine substituents. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H23N9 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
9-methyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C18H23N9/c1-24-13-22-15-16(24)20-12-21-17(15)26-10-8-25(9-11-26)14-4-5-19-18(23-14)27-6-2-3-7-27/h4-5,12-13H,2-3,6-11H2,1H3 |
InChI Key |
KPJRQVYTRVUSNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC=C4)N5CCCC5 |
Origin of Product |
United States |
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